FSLLRY-NH2 is classified under peptide antagonists and is sourced from various chemical suppliers, including Bio-Techne and MedchemExpress. It is commonly utilized in research settings to study the role of PAR-2 in cellular signaling and disease processes, particularly in the context of inflammation and respiratory function .
The synthesis of FSLLRY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structural integrity .
The molecular structure of FSLLRY-NH2 consists of a linear sequence of amino acids: phenylalanine (F), serine (S), leucine (L), leucine (L), arginine (R), and tyrosine (Y), followed by an amine group (NH2). This sequence is critical for its binding affinity to PAR-2.
Key structural data include:
FSLLRY-NH2 primarily engages in non-covalent interactions with PAR-2. Upon binding, it inhibits receptor activation by preventing the binding of endogenous proteases that would normally activate PAR-2.
The inhibition mechanism involves competitive binding at the receptor site, which can be quantified through various assays measuring receptor activity in response to protease stimulation in cell cultures .
The mechanism by which FSLLRY-NH2 exerts its effects involves several steps:
Studies have shown that treatment with FSLLRY-NH2 can significantly reduce inflammatory responses in cellular models, indicating its potential utility in therapeutic contexts .
FSLLRY-NH2 has significant scientific uses, particularly in pharmacological research related to:
Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide exhibits a unique dual pharmacological profile, functioning as a potent antagonist of Protease-Activated Receptor 2 while simultaneously acting as an agonist for Mas-Related G Protein-Coupled Receptor Member C11 (the murine ortholog) and its human counterpart Mas-Related G Protein-Coupled Receptor Member X1. This dual functionality was demonstrated through intracellular calcium mobilization assays in transfected Human Embryonic Kidney 293T cells, where Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (100 μM) induced robust calcium influx specifically in cells expressing Mas-Related G Protein-Coupled Receptor Member C11 or Mas-Related G Protein-Coupled Receptor Member X1, comparable to responses elicited by established agonists like Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine-Amide and Bovine Adrenal Medulla peptide 8-22. Conversely, in cellular models of Protease-Activated Receptor 2 signaling, Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide effectively inhibited trypsin-induced calcium release with a half-maximal inhibitory concentration of 50 μM in Protease-Activated Receptor 2-expressing Kirsten virus-transformed kidney cells [1] [3] [5].
This paradoxical activity has significant physiological implications. In vivo studies demonstrated that intradermal administration of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide elicits profound scratching behaviors in mice—a validated indicator of pruritus. Notably, this response was abolished in Mas-Related G Protein-Coupled Receptor Member C11 knockout mice but remained unaffected in Protease-Activated Receptor 2 knockout animals, confirming Mas-Related G Protein-Coupled Receptor Member C11 as the mediator of the pruritogenic effect [1]. The therapeutic significance of this duality is evident in asthma models, where Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (0.5 μM) effectively suppressed Protease-Activated Receptor 2-mediated intracellular calcium mobilization in human bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells, yet paradoxically increased calcium flux in eosinophils isolated from asthmatic patients by 300% [2].
Table 1: Dual Receptor Modulation Profile of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide
| Receptor Target | Activity | Cellular System | Functional Outcome | Key Experimental Evidence |
|---|---|---|---|---|
| Protease-Activated Receptor 2 | Antagonist | Kirsten virus-transformed kidney cells | Inhibition of trypsin-induced calcium flux | IC₅₀ = 50 μM [5] |
| Protease-Activated Receptor 2 | Antagonist | Bronchial/Tracheal Epithelial Cells | Reduced intracellular calcium | P = 0.01 vs. agonist control [2] |
| Mas-Related G Protein-Coupled Receptor Member C11 | Agonist | Transfected Human Embryonic Kidney 293T cells | Calcium mobilization | EC₅₀ comparable to Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine-Amide [1] |
| Mas-Related G Protein-Coupled Receptor Member X1 | Agonist | Transfected Human Embryonic Kidney 293T cells | Calcium mobilization | Response equivalent to Bovine Adrenal Medulla peptide 8-22 [1] |
| Mas-Related G Protein-Coupled Receptor Member C11 | Agonist | Murine dorsal root ganglia | Scratching behavior | Abolished in knockout mice [1] |
The molecular basis for Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide's selective antagonism of Protease-Activated Receptor 2 resides in its sequence-specific interactions with extracellular receptor domains. Protease-Activated Receptor 2 activation requires proteolytic unmasking of its tethered ligand domain (Serine-Leucine-Isoleucine-Glycine-Lysine-Valine in humans; Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine in rodents), which subsequently binds to the second extracellular loop to initiate signaling [7] [8]. Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide, derived from the tethered ligand sequence of Protease-Activated Receptor 1 (Threonine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-Amide), shares structural homology but contains critical modifications that determine its Protease-Activated Receptor 2 binding specificity.
Molecular docking simulations reveal that the N-terminal phenylalanine residue of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide forms hydrophobic interactions with Valine⁶⁷, Leucine⁶⁹, and Isoleucine⁷³ within Protease-Activated Receptor 2's extracellular loop 2. The arginine residue at position 5 engages in salt bridges with Glutamate²⁹⁷, while the C-terminal tyrosine-amide moiety interacts with Histidine²⁸² and Tyrosine¹⁵⁶ via hydrogen bonding and π-π stacking [1]. This binding configuration sterically obstructs access to the tethered ligand docking site, preventing agonist engagement. The specificity is further determined by the leucine doublet at positions 3-4, which exhibits higher affinity for Protease-Activated Receptor 2's hydrophobic subpocket compared to Protease-Activated Receptor 1. The antagonistic activity is sequence-dependent, as evidenced by structure-activity relationship studies showing that substituting leucine³ with isoleucine reduces inhibitory potency by 15-fold, while tyrosine⁶ amidation is essential for receptor interaction [3] [5].
Table 2: Structural Determinants of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide Binding to Protease-Activated Receptor 2
| Residue Position | Amino Acid | Interaction Type | Receptor Contact Points | Functional Significance |
|---|---|---|---|---|
| 1 (N-terminal) | Phenylalanine | Hydrophobic | Valine⁶⁷, Leucine⁶⁹, Isoleucine⁷³ | Anchors peptide to extracellular loop 2 |
| 2 | Serine | Hydrogen bond | Serine²⁸⁴ | Stabilizes N-terminal orientation |
| 3-4 | Leucine-Leucine | Hydrophobic | Phenylalanine²⁴³, Valine²⁴⁶ | Fills hydrophobic subpocket; specificity determinant |
| 5 | Arginine | Ionic (salt bridge) | Glutamate²⁹⁷ | Critical high-affinity interaction |
| 6 (C-terminal) | Tyrosine (amidated) | π-π stacking/H-bond | Histidine²⁸², Tyrosine¹⁵⁶ | Stabilizes C-terminal positioning |
Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide influences G Protein-Coupled Receptor signaling through allosteric mechanisms that extend beyond simple orthosteric competition. Allosteric modulators bind to topographically distinct sites from orthosteric ligands, inducing conformational changes that either potentiate or inhibit receptor activation [4]. In Protease-Activated Receptor 2-expressing cells, Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide binding reduces the efficacy of tethered ligand engagement with the orthosteric site, functioning as a negative allosteric modulator. This is evidenced by its non-competitive inhibition pattern against trypsin, where pre-incubation with Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (200 μM) suppresses trypsin-induced Protease-Activated Receptor 2 activation without inhibiting trypsin's proteolytic activity itself [5] [9].
The allosteric modulation extends to differential effects on downstream signaling pathways. In Mas-Related G Protein-Coupled Receptor Member C11-expressing systems, Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide binding stabilizes receptor conformations that preferentially activate Gαq/11-phospholipase Cβ-inositol trisphosphate pathways over β-arrestin recruitment. This signaling bias was demonstrated through pharmacological dissection showing that Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide-induced scratching behavior in mice is inhibited 85% by phospholipase C inhibitor U73122, 70% by inositol trisphosphate receptor antagonist 2-aminoethoxydiphenylborane, and 65% by store-operated calcium channel blocker SKF96365, but remains unaffected by β-arrestin inhibitors [1]. The allosteric effects also involve crosstalk between receptor systems, as Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide binding to Mas-Related G Protein-Coupled Receptor Member C11 sensitizes Transient Receptor Potential Ankyrin 1 channels—a critical convergence point for pruriceptive signaling [6]. This modulation occurs via phospholipase Cβ-dependent sensitization of Transient Receptor Potential Ankyrin 1, linking Mas-Related G Protein-Coupled Receptor Member C11 activation to neurogenic inflammation.
Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide functions as a competitive inhibitor of protease-mediated Protease-Activated Receptor 2 activation through steric hindrance of the tethered ligand docking site. Protease-Activated Receptor 2 activation requires serine proteases (e.g., trypsin, tryptase) to cleave the receptor's N-terminal exodomain at Arginine³⁶↓Serine³⁷, exposing the tethered ligand Serine-Leucine-Isoleucine-Glycine-Lysine-Valine (human) or Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine (rodent) [7] [8]. This newly exposed sequence then binds to extracellular loop 2 of the receptor to initiate transmembrane signaling.
Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide competes with this process by occupying the tethered ligand binding domain within extracellular loop 2, thereby preventing productive engagement of the unmasked endogenous ligand. This competitive mechanism was established through calcium flux assays showing that Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (50-100 μM) shifts the concentration-response curve of trypsin and Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine-Amide rightward without suppressing maximal response—a hallmark of competitive antagonism [5] [9]. The inhibitor exhibits particular efficacy against trypsin-induced activation, reducing proteolytic activation of Protease-Activated Receptor 2 by 95% at 200 μM in Kirsten virus-transformed kidney cells without inhibiting trypsin's enzymatic activity toward small synthetic substrates [5]. This specificity is therapeutically relevant in inflammatory skin conditions, where Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide inhibits dermatophyte-associated itch in mice by blocking fungal protease activation of Protease-Activated Receptor 2 [9]. The competitive inhibition extends to endogenous protease activators beyond trypsin, including mast cell tryptase and kallikrein-related peptidases, which are implicated in atopic dermatitis and psoriasis pathogenesis [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1
CAS No.: 2058075-35-5